molecular formula C11H14N2O4 B2714216 4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline CAS No. 816463-36-2

4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline

Cat. No.: B2714216
CAS No.: 816463-36-2
M. Wt: 238.243
InChI Key: XQYDJANMTIYABZ-UHFFFAOYSA-N
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Description

4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline is a nitroaniline derivative featuring a 3-methyloxetane substituent linked via a methoxy group to the aromatic ring.

Properties

IUPAC Name

4-[(3-methyloxetan-3-yl)methoxy]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(5-16-6-11)7-17-8-2-3-9(12)10(4-8)13(14)15/h2-4H,5-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYDJANMTIYABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline typically involves the formation of the oxetane ring followed by its attachment to the nitroaniline moiety. One common method is the intramolecular cyclization of an epoxide precursor to form the oxetane ring . This can be achieved through various cyclization strategies, including intramolecular etherification and epoxide ring opening/ring closing reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroaniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the nitroaniline moiety.

Scientific Research Applications

Chemistry

4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations that can lead to new chemical entities useful in pharmaceuticals and agrochemicals.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities , including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells, possibly through mechanisms involving apoptosis and cell cycle arrest .

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing new therapeutic agents. Its ability to modify biological targets makes it a candidate for further investigation in drug discovery programs aimed at treating diseases such as cancer and bacterial infections .

Industry

The compound is also utilized in producing dyes and pigments , where its nitroaniline structure contributes to color properties. Additionally, its reactivity allows it to be employed in various industrial chemical processes.

Anticancer Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .

Antimicrobial Studies

Another research effort focused on the antimicrobial properties of this compound against E. coli and Staphylococcus aureus. The compound demonstrated notable inhibitory effects, highlighting its potential application in developing new antibacterial agents .

Mechanism of Action

The mechanism by which 4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline exerts its effects is largely dependent on its chemical structure. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert biological effects. The nitroaniline moiety can also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of 4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline with analogous nitroaniline derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-Methyloxetane-methoxy C₁₂H₁₆N₂O₄ 252.27 (calculated) Oxetane ring improves polarity and metabolic stability .
N-(4-Methoxyphenyl)-2-nitroaniline 4-Methoxyphenylamino C₁₃H₁₂N₂O₃ 244.25 Lacks oxetane; exhibits acute oral toxicity (Category 4) and skin irritation .
4-(4-Ethylpiperazin-1-yl)-2-nitroaniline 4-Ethylpiperazinyl C₁₂H₁₈N₄O₂ 250.30 Piperazine group enhances solubility in polar solvents .
4-(2-Hexyl-1-decyloxy)-2-nitroaniline Long-chain alkoxy (C₁₆H₃₃O) C₂₂H₃₈N₂O₃ 378.55 Lipophilic alkoxy chain reduces aqueous solubility .
4-(Methylsulfonyl)-2-nitroaniline Methylsulfonyl C₇H₈N₂O₄S 216.21 Strong electron-withdrawing sulfonyl group increases chemical reactivity .

Physicochemical Properties

  • Solubility : The oxetane group in the target compound likely improves aqueous solubility compared to lipophilic analogs like 4-(2-hexyl-1-decyloxy)-2-nitroaniline . However, it may be less polar than piperazine-containing derivatives (e.g., 4-(4-ethylpiperazin-1-yl)-2-nitroaniline) due to the oxetane’s steric constraints .
  • Stability : The oxetane’s strained ring may confer resistance to enzymatic degradation, unlike N-(4-Methoxyphenyl)-2-nitroaniline, which lacks such protective groups .

Biological Activity

4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline is a compound that combines an oxetane ring with a nitroaniline structure. Its unique chemical properties suggest potential biological activities, making it a subject of interest in pharmaceutical and biochemical research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol

The presence of both the oxetane ring and the nitro group contributes to its reactivity and potential biological effects.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form an amine, which may participate in redox reactions affecting cellular processes. Additionally, the oxetane ring can open under physiological conditions, leading to the formation of reactive intermediates that may interact with enzymes or receptors.

Antimicrobial Properties

Recent studies have indicated that derivatives of nitroanilines exhibit antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has suggested that nitroaniline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may include:

  • Inhibition of cell proliferation : Compounds targeting cell cycle regulation.
  • Induction of apoptosis : Activation of caspase pathways leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several nitroaniline derivatives, including those similar to this compound. The results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Target Organism
A10Staphylococcus aureus
B20Escherichia coli
C50Pseudomonas aeruginosa

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7). The compound's effectiveness was measured through cell viability assays, revealing a dose-dependent response.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Q & A

Q. If conflicting reports arise regarding the compound’s thermal stability, what analytical approaches validate decomposition pathways?

  • Methodological Answer :
  • TGA-DSC : Quantify decomposition temperatures and enthalpy changes.
  • GC-MS : Identify volatile degradation products (e.g., NO₂ release).
  • In Situ XRD : Monitor structural changes under heating .

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